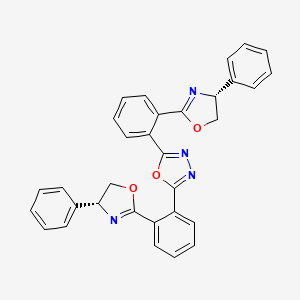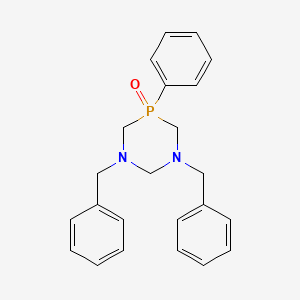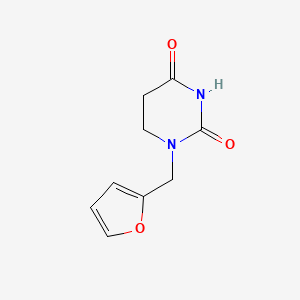![molecular formula C9H12BrN3O B12899664 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-66-4](/img/structure/B12899664.png)
2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor molecule followed by the introduction of the pyrrolidine and imidazole rings. One common method involves the reaction of 2-(pyrrolidin-1-yl)-1H-imidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under argon, and at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or aldehyde derivative.
科学研究应用
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use this compound to study the interactions of brominated organic molecules with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring can form covalent or non-covalent interactions with these targets, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(pyrrolidin-1-yl)ethanone
- 2-Bromo-1-(1H-imidazol-4-yl)ethanone
- 1-(2-Bromoacetyl)pyrrolidine
Uniqueness
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
88723-66-4 |
|---|---|
分子式 |
C9H12BrN3O |
分子量 |
258.12 g/mol |
IUPAC 名称 |
2-bromo-1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-5-8(14)7-6-11-9(12-7)13-3-1-2-4-13/h6H,1-5H2,(H,11,12) |
InChI 键 |
USWKNLKTLXBETE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(N2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
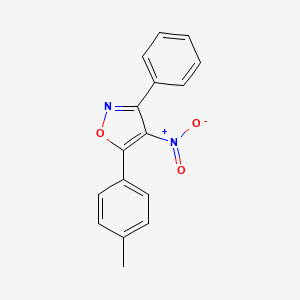
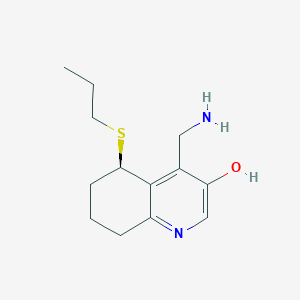
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
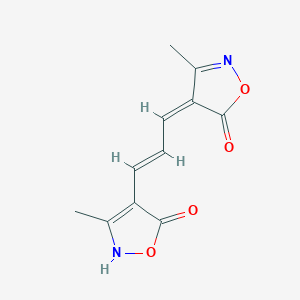
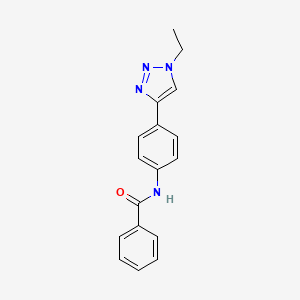
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)

![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
